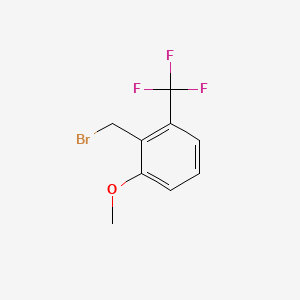

2-Methoxy-6-(trifluoromethyl)benzyl bromide

描述

2-Methoxy-6-(trifluoromethyl)benzyl bromide (CAS: Not explicitly provided; molecular formula inferred as C₉H₈BrF₃O) is a fluorinated benzyl bromide derivative with a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring. This compound is utilized in organic synthesis, particularly in nucleophilic substitution reactions and as a building block for pharmaceuticals and agrochemicals. Its unique substitution pattern combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, influencing its reactivity and stability .

Commercial availability varies; product catalogs indicate discontinuation of certain quantities (e.g., 1g and 5g stock) by suppliers like CymitQuimica, though alternative vendors like Alfa offer it in 250mg/1g quantities .

属性

IUPAC Name |

2-(bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-4-2-3-7(6(8)5-10)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUBRZQZRVVXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220164 | |

| Record name | 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-04-2 | |

| Record name | 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Methoxy-6-(trifluoromethyl)benzyl bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique chemical structure, characterized by the presence of a trifluoromethyl group and a methoxy substituent, enhances its interaction with biological targets.

The molecular formula of this compound is C₉H₈BrF₃O. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced efficacy against multidrug-resistant bacterial strains. A study found that compounds with a trifluoromethyl substitution exhibited minimum inhibitory concentrations (MICs) as low as 3.0 μg/mL against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Trifluoromethyl derivative | 3.0 | MRSA |

| Daptomycin (control) | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. Compounds structurally similar to it have been evaluated for their cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. For example, certain derivatives showed significant antiproliferative activity with IC₅₀ values indicating effective concentrations .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit key enzymes or disrupt cellular pathways critical for bacterial survival and cancer cell proliferation. Detailed studies are required to elucidate these interactions fully.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a controlled study, various substituted benzyl bromides were tested against common pathogens. The results indicated that the presence of the trifluoromethyl group significantly improved antibacterial activity compared to non-fluorinated analogs .

- Cytotoxicity Assessment : A series of experiments conducted on human cancer cell lines revealed that compounds similar to this compound displayed promising cytotoxic effects, leading to further investigations into their potential as therapeutic agents .

科学研究应用

Synthesis Pathways

2-Methoxy-6-(trifluoromethyl)benzyl bromide can be synthesized through several methods:

- Nucleophilic Substitution : The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alcohols.

- Electrophilic Aromatic Substitution : The introduction of the trifluoromethyl group can be achieved via electrophilic aromatic substitution reactions using trifluoromethylating agents.

- Oxidation and Reduction Reactions : The compound can also undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific applications.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a precursor for biologically active molecules. Key applications include:

- Drug Development : The incorporation of trifluoromethyl groups into drug candidates can improve their pharmacokinetic properties, enhancing absorption and metabolic stability.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound exhibit enzyme inhibition properties, making them valuable in the design of therapeutics for conditions such as cancer and diabetes.

Material Science

In material science, this compound is used to produce specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.

Glycosylation Reactions

A study demonstrated that using this compound as a glycosyl donor resulted in increased selectivity for cis-products during glycosylation reactions. This improvement was attributed to the electron-withdrawing effects of the trifluoromethyl group, which stabilizes the transition state during the reaction .

Anticancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated that these compounds exhibited cytotoxic effects at micromolar concentrations, suggesting their potential as therapeutic agents in oncology .

相似化合物的比较

Table 1: Key Structural Analogues and Molecular Data

*CAS for 4-(trifluoromethyl)benzyl bromide inferred from common databases.

Reactivity and Electronic Effects

- Electronic Influence of Substituents: The methoxy group at the 2-position in the target compound donates electrons via resonance, while the 6-CF₃ group withdraws electrons inductively. This combination creates a polarized aromatic system, enhancing electrophilicity at the benzylic carbon . In contrast, analogs like 2-fluoro-6-(trifluoromethyl)benzyl bromide exhibit stronger electron-withdrawing effects due to the fluorine atom, leading to higher reactivity in SN₂ reactions compared to the methoxy-containing compound . Hammett parameter (σ) studies on substituted benzyl bromides reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the rate of nucleophilic substitution by stabilizing transition states through inductive effects. Conversely, electron-donating groups (e.g., -OCH₃) slow reactions unless resonance effects dominate .

Table 2: Reactivity Trends in Nucleophilic Substitutions

Stability and Handling

- Thermal and Hydrolytic Stability :

- The methoxy group in this compound reduces susceptibility to hydrolysis compared to analogs with halogens (e.g., 2-fluoro derivatives) due to lower electrophilicity. However, prolonged exposure to moisture or bases should still be avoided .

- Ortho-substituted benzyl bromides (e.g., 2,3-dichloro-6-CF₃ analog) are prone to steric hindrance, slowing reactions but improving storage stability .

准备方法

Free Radical Benzyl Bromide Synthesis via Bromine Generated In Situ

One of the efficient methods to prepare benzyl bromide derivatives, including 2-methoxy-6-(trifluoromethyl)benzyl bromide, involves a free radical substitution reaction using bromine generated in situ from bromate and bromide ions under acidic conditions.

- Process Overview :

In an organic solvent, bromate and bromide ions react under acidic conditions to produce bromine through an oxidation-reduction reaction. This bromine then participates in a free radical substitution at the benzylic position of substituted toluenes, including those bearing methoxy and trifluoromethyl substituents, to yield the corresponding benzyl bromides. - Advantages :

- Operates under relatively mild conditions.

- High yield and selectivity even with electron-donating groups such as methoxy.

- Applicable to a wide range of substituted toluenes, including electron-withdrawing groups like trifluoromethyl.

- Suitable for industrial-scale production due to low cost, safety, and environmental benefits.

- Reaction Conditions :

- Organic solvent medium.

- Acid catalyst to facilitate oxidation-reduction.

- Free radical initiator to trigger substitution.

This method is described in detail in patent CN107098791A, which highlights its operational simplicity and broad substrate scope, making it highly relevant for preparing this compound.

Direct Synthesis from Substituted Benzene Derivatives Using Paraformaldehyde and Hydrogen Bromide

Another robust approach involves a one-pot reaction starting from substituted benzene derivatives, paraformaldehyde, and hydrogen bromide in the presence of sulfuric acid and organic solvents such as carbon tetrachloride.

- Process Overview :

- Paraformaldehyde and concentrated hydrogen bromide react in the presence of sulfuric acid to generate an electrophilic bromomethylating species.

- This species then reacts with the substituted benzene ring (e.g., 2-methoxy-6-(trifluoromethyl)benzene) to form the benzyl bromide via electrophilic substitution at the benzylic position.

- Reaction Conditions :

- Temperature range: 40–60 °C.

- Solvent: Carbon tetrachloride (CCl4).

- Reaction time: Several hours (e.g., 8–10 h).

- Purification :

- Post-reaction workup includes washing with water, saturated sodium bicarbonate, and organic extraction with dichloromethane.

- Drying over anhydrous magnesium sulfate or sodium sulfate.

- Distillation under reduced pressure to isolate the product.

- Yields and Purity :

- Yields reported around 42–44%.

- Purity greater than 95% as confirmed by high-performance liquid chromatography (HPLC).

This method is advantageous as it avoids the need for strict anhydrous or oxygen-free conditions and can be performed at moderate temperatures, simplifying the synthetic operation. It is documented in patent CN104909982A with detailed experimental examples relevant to methoxy-substituted benzyl bromides.

Catalytic Homologation and Functionalization Approaches

Recent research has explored the catalytic homologation of electron-rich benzyl bromide derivatives, including those with methoxy and trifluoromethyl substituents, using diazo compounds and Lewis acid catalysts.

- Methodology :

- Benzyl bromide derivatives react with diazo compounds in the presence of Lewis acids such as tin(IV) bromide (SnBr4).

- The reaction proceeds via an S_N1 mechanism, forming benzylic carbocations and phenonium ion intermediates, allowing for insertion of diazo compounds into the benzylic C–C bond.

- Significance for Preparation :

- Although primarily a functionalization method, this approach demonstrates the synthetic versatility of this compound as a substrate.

- The retention of the bromide functional group after reaction enables further synthetic transformations.

- Reaction Conditions :

- Low temperature (e.g., −78 °C) in dichloromethane solvent.

- Lewis acid catalyst loading around 50 mol%.

- Yields and Scope :

- Yields up to 75% for homologation products.

- High regioselectivity and tolerance of various substituents.

While this method is more focused on downstream functionalization rather than initial preparation, it underscores the stability and synthetic utility of the benzyl bromide compound once prepared.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Substrate Scope : Both electron-donating groups (methoxy) and electron-withdrawing groups (trifluoromethyl) are compatible with these preparation methods, highlighting the robustness of the synthetic protocols.

-

- Free radical substitution involves radical intermediates generated by bromine formed in situ.

- Electrophilic bromomethylation proceeds via an electrophilic substitution mechanism involving bromomethyl cations.

- Lewis acid catalysis operates through carbocation intermediates facilitating diazo insertion.

Purification Techniques : Standard organic extraction, drying, and vacuum distillation are effective for isolating high-purity this compound.

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-6-(trifluoromethyl)benzyl bromide?

- Methodological Answer : Synthesis typically involves bromination of a benzyl alcohol precursor or substitution reactions. For example, using N-bromosuccinimide (NBS) with a benzyl alcohol derivative under acidic conditions (e.g., H2SO4). The methoxy and trifluoromethyl groups may require protection (e.g., silylation for -OCH3) to prevent undesired side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) or distillation is standard .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the benzyl bromide structure, with distinct signals for -OCH3 (δ ~3.8 ppm) and -CF3 (δ ~120 ppm in 19F NMR).

- Mass Spectrometry : Exact mass analysis (expected m/z ~272.95) using high-resolution MS (HRMS) validates molecular weight .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% as per similar compounds in ) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with nucleophiles (e.g., amines, water). Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Base Selection : Use Cs2CO3 or K2CO3 in polar aprotic solvents (DMF, DMSO) to enhance electrophilicity of the benzyl carbon .

- Temperature Control : Reactions at 50–60°C improve kinetics while minimizing decomposition.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) accelerate reactions in biphasic systems. Monitor progress via TLC (hexane:EtOAc 4:1) .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF3 group increases the electrophilicity of the benzyl carbon, favoring SN2 mechanisms. However, steric hindrance from the methoxy group may reduce reaction rates. Computational studies (DFT) can model transition states to predict regioselectivity in Suzuki-Miyaura couplings .

Can this compound serve as a derivatization agent in analytical chemistry? Provide examples.

- Methodological Answer : Yes. The benzyl bromide moiety can alkylate nucleophiles (e.g., thiols in cysteine or amines in DNA bases). Example: Derivatize uracil in DNA via alkylation, enabling GC-MS detection with negative chemical ionization. Optimize pH (8–9) and reaction time (1–2 hrs) for maximum efficiency .

Q. What impurities are common during synthesis, and how are they removed?

- Methodological Answer :

- Impurities : Unreacted starting materials, di-brominated byproducts, or hydrolysis products (e.g., benzyl alcohol).

- Purification : Use flash chromatography (hexane:EtOAc 10:1 → 4:1) or recrystallization from ethanol/water. Analytical HPLC (C18, 254 nm) confirms removal of trace impurities .

Q. How can computational chemistry predict the stability and reactivity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。